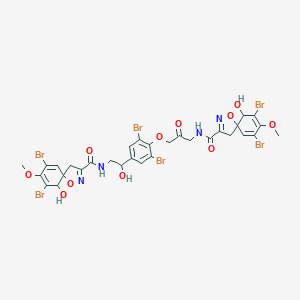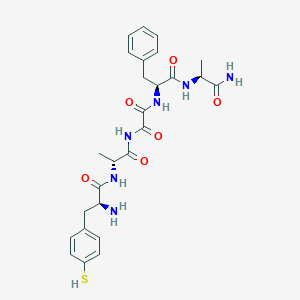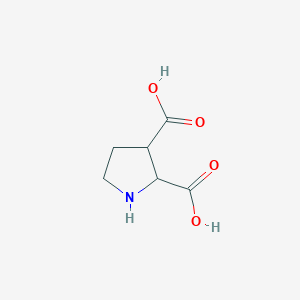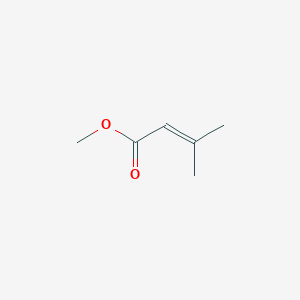
cis-3,4-Tetrahydrofurandiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-3,4-Tetrahydrofurandiamine is a chemical compound with the molecular formula C4H10N2O . It has an average mass of 102.135 Da and a monoisotopic mass of 102.079315 Da . It has two defined stereocentres .
Physical And Chemical Properties Analysis
Cis-3,4-Tetrahydrofurandiamine has a density of 1.1±0.1 g/cm3, a boiling point of 176.8±40.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 73.0±21.0 °C . The compound has a molar refractivity of 27.2±0.3 cm3, and it has 3 hydrogen bond acceptors and 4 hydrogen bond donors .Scientific Research Applications
Synthesis of Coordination Polymers
cis-3,4-Tetrahydrofurandiamine: can be utilized in the synthesis of coordination polymers. These polymers have potential applications in materials science due to their intriguing molecular structures and properties. For instance, they can be used in gas storage, ion exchange, catalysis, and sensor technologies .
Drug Design and Optimization
In the pharmaceutical industry, cis-3,4-Tetrahydrofurandiamine derivatives are being explored for drug design and optimization. Specifically, derivatives with benzimidazole or indole groups are synthesized to enhance water solubility and efficacy in cancer therapy .
Magnetic Properties Research
The compound’s derivatives can be used to study magnetic properties in materials. For example, coordination polymers with cis-3,4-Tetrahydrofurandiamine may exhibit distinct magnetic behaviors, which are valuable for understanding antiferromagnetic exchange interactions .
Thermal Decomposition Analysis
cis-3,4-Tetrahydrofurandiamine: and its related compounds can be analyzed for their thermal decomposition mechanisms. This is crucial for safety assessments and understanding the stability of materials under high temperatures .
properties
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Tetrahydrofurandiamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


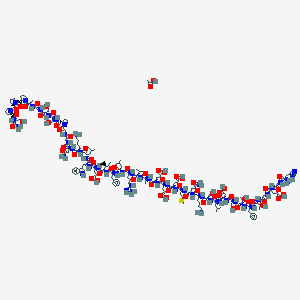
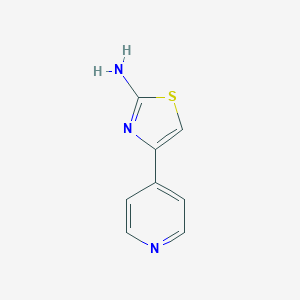
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
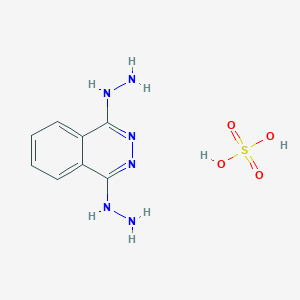
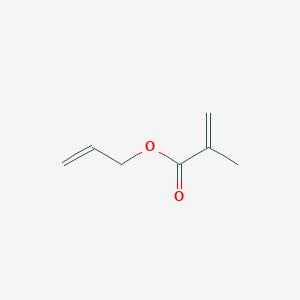
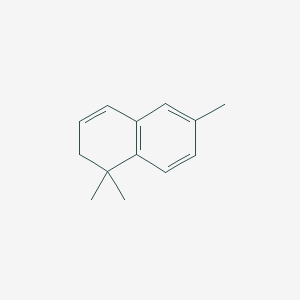
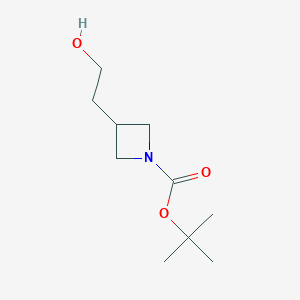
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
